(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Description
(5Z)-5-[(2-Chlorophenyl)methylidene]imidazolidine-2,4-dione is a hydantoin derivative characterized by a Z-configuration exocyclic double bond and a 2-chlorophenyl substituent. This compound belongs to the 5-arylideneimidazolidine-2,4-dione class, which is widely studied for diverse applications, including UV filters, antiparasitic agents, and enzyme inhibitors. Its structural uniqueness lies in the ortho-chlorophenyl group, which influences electronic properties, steric effects, and biological interactions compared to para-substituted analogues .
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCARONLQOISKW-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331973 | |
| Record name | (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117993-64-3 | |
| Record name | (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorobenzylidene moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-diones.
Scientific Research Applications
Chemical Synthesis and Modifications
Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with imidazolidine-2,4-dione, often utilizing bases like sodium hydroxide or potassium carbonate under controlled conditions.
Reactivity and Derivative Formation
(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione can undergo several reactions:
- Oxidation : Can produce hydroxylated derivatives using agents like potassium permanganate.
- Reduction : Can be converted into reduced forms with reducing agents such as sodium borohydride.
- Substitution : The chlorobenzylidene moiety can participate in substitution reactions with nucleophiles like amines and thiols.
Biological Applications
Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits significant antimicrobial and antioxidant activities. These properties make it a candidate for developing new therapeutic agents targeting various microbial infections and oxidative stress-related diseases.
Anticancer Activity
Studies have demonstrated that derivatives of this compound may possess anticancer properties. For instance, compounds based on similar imidazolidine structures have shown efficacy against human tumor cells, indicating potential for further exploration in cancer treatment . The National Cancer Institute has protocols for evaluating such compounds' antimitotic activity, which could lead to new cancer therapies .
Medicinal Chemistry
Drug Development Potential
In medicinal chemistry, the ability of this compound to interact with biological targets positions it as a promising candidate for drug development. Its derivatives are often explored for their potential as pharmaceutical agents due to their biological activities .
Industrial Applications
Specialty Chemicals Production
In industry, this compound can be utilized in producing specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers. The ability to modify its structure allows for the creation of tailored materials with specific functionalities.
Summary Table of Applications
| Field | Application | Remarks |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Versatile intermediate in organic synthesis |
| Biological Research | Antimicrobial and antioxidant activities | Potential therapeutic agent development |
| Medicinal Chemistry | Anticancer properties | Evaluated by National Cancer Institute protocols |
| Industrial Use | Production of specialty chemicals | Suitable for coatings, adhesives, and polymers |
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
UV Absorption Properties
Key comparisons include:
*Inferred based on structural similarity to benzylidene analogues.
- Key Findings :
Solubility and Formulation Challenges:
- LPSF/FZ4 and its analogues face solubility challenges, necessitating solid dispersion techniques (e.g., with PVP) to enhance dissolution rates .
Substituent Effects on Reactivity:
- Electron-withdrawing groups (e.g., nitro in LPSF/FZ4) reduce solubility but may enhance stability.
Comparison with Thiazolidinedione Analogues
Thiazolidinediones (e.g., ) share structural similarities but differ in core heteroatoms:
| Compound Name | Core Structure | Substituents | Application |
|---|---|---|---|
| (5Z)-5-[(2-Chlorophenyl)methylidene] | Imidazolidine-2,4-dione | 2-Chlorophenyl | Under investigation |
| (5Z)-5-[(2,6-Difluorophenyl)methylene]-1,3-thiazolidine-2,4-dione | Thiazolidine-2,4-dione | 2,6-Difluorophenyl | Antidiabetic (inferred) |
- Thiazolidinediones often target PPARγ receptors, while imidazolidinediones are explored for antiparasitic or UV-filter roles, highlighting core-dependent bioactivity .
Biological Activity
(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in pharmacological research due to its potential therapeutic properties. This compound is characterized by its unique structure, which includes a chlorophenyl group that may influence its biological activity.
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- CAS Number : 102589-03-7
Biological Activity Overview
Research indicates that derivatives of imidazolidine-2,4-dione exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific compound this compound has been studied for its potential effects on various cellular pathways.
1. Anti-inflammatory Activity
Studies have shown that imidazolidine derivatives can inhibit the production of pro-inflammatory cytokines. In particular, compounds similar to this compound have demonstrated the ability to reduce the expression of monocyte chemoattractant protein 1 (MCP-1), which is crucial in the recruitment of macrophages during inflammatory responses .
2. Antioxidant Properties
The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular components from damage due to reactive oxygen species (ROS), which are implicated in various diseases .
3. Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Case Studies and Research Findings
A comprehensive review of literature reveals multiple studies examining the biological effects of imidazolidine derivatives. Below are selected findings relevant to this compound:
The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response. The chlorophenyl group likely enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
